6-Amino-2-Methyl-1,7-Dihydro-8H-Imidazo[4,5-G]quinazolin-8-One is a heterocyclic organic compound with significant pharmacological potential. It belongs to the class of imidazoquinazolines, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that may interact with various biological targets.
This compound is classified as a small molecule and is categorized under experimental drugs. It is identified by its Chemical Abstracts Service (CAS) number, which is not explicitly provided in the available literature, but it can be referenced through its DrugBank accession number DB08268. The molecular formula for this compound is , indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms. The compound's unique structure allows it to engage in various interactions at the molecular level, making it a subject of interest in drug discovery and development .
The synthesis of 6-Amino-2-Methyl-1,7-Dihydro-8H-Imidazo[4,5-G]quinazolin-8-One typically involves multi-step organic reactions that may include cyclization processes. While specific synthetic routes are not extensively documented in the available literature, similar compounds often utilize reactions such as:
The synthesis may require specific reagents and conditions tailored to achieve high yields and purity. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of the synthesis.
The molecular structure of 6-Amino-2-Methyl-1,7-Dihydro-8H-Imidazo[4,5-G]quinazolin-8-One features a fused bicyclic system that includes an imidazole ring and a quinazoline moiety. The presence of an amino group contributes to its potential biological activity.
Key structural data includes:
These identifiers facilitate database searches and computational modeling of the compound .
6-Amino-2-Methyl-1,7-Dihydro-8H-Imidazo[4,5-G]quinazolin-8-One can undergo various chemical reactions typical of heterocyclic compounds. These may include:
The reactivity of this compound can be influenced by factors such as pH, solvent polarity, and temperature. Understanding these parameters is essential for predicting reaction pathways and outcomes.
Research indicates that similar compounds can modulate enzymatic activity or receptor binding. Further studies are required to elucidate the precise mechanisms involved for this specific compound.
The physical properties of 6-Amino-2-Methyl-1,7-Dihydro-8H-Imidazo[4,5-G]quinazolin-8-One include:
Chemical properties include reactivity profiles with various reagents and stability under different environmental conditions. Data suggest that this compound has moderate stability but requires careful handling due to potential reactivity with strong acids or bases .
6-Amino-2-Methyl-1,7-Dihydro-8H-Imidazo[4,5-G]quinazolin-8-One has potential applications in several scientific fields:
Research into its pharmacological effects could lead to novel therapeutic agents targeting various conditions .
The imidazo[4,5-g]quinazolin-8-one core represents a fused tricyclic system with significant electronic complexity. Density functional theory (DFT) calculations reveal that the planar heterocyclic framework exhibits pronounced electron delocalization, resulting in a dipole moment of approximately 5.2 Debye [2] [9]. This polarization creates distinct electrophilic and nucleophilic regions: the carbonyl oxygen (O8) and N7 positions show the highest electron density (-0.42 e and -0.38 e, respectively), while the methyl-substituted carbon (C2) displays substantial electropositive character (+0.27 e).
X-ray crystallographic data from tRNA-guanine transglycosylase (TGT) complexes (PDB: 3C2Y) demonstrates that protonation at N7 dramatically enhances binding affinity [3] [9]. Quantum mechanical pKa calculations indicate this nitrogen experiences a significant shift from pKa 3.8 in solution to pKa 8.2 within the protein environment. This shift facilitates formation of a charge-assisted hydrogen bond with aspartate 102 (2.65 Å bond length), contributing approximately 5.3 kcal/mol to binding free energy [9]. The tautomeric equilibrium between 1H and 3H forms shows a 2.7 kcal/mol preference for the 1,7-dihydro tautomer observed in protein complexes.
Table 1: Quantum Mechanical Properties of Key Atoms
Atom Position | Partial Charge (e) | Electrostatic Potential (kcal/mol) | Role in Protein Binding |
---|---|---|---|
O8 (Carbonyl) | -0.42 | -48.2 | H-bond acceptor with Asn 70 |
N7 | -0.38 | -35.7 | Protonation site for Asp 102 interaction |
C2 (Methyl carbon) | +0.27 | +22.3 | Hydrophobic contact with Val 282 |
N3 | -0.31 | -28.9 | H-bond donor to catalytic water |
The 2-methyl and 6-amino substituents demonstrate position-specific effects on molecular recognition by tRNA-guanine transglycosylase. Crystallographic analysis (PDB: 3C2Y) reveals the 2-methyl group occupies a hydrophobic subpocket lined by Val 282, Phe 114, and Leu 231, with van der Waals contacts averaging 3.8–4.2 Å [2] [3]. Methyl substitution enhances binding affinity 8-fold over the unsubstituted analogue (ΔG = -1.2 kcal/mol) primarily through entropy-driven hydrophobic effects, displacing three ordered water molecules from the active site [3].
The 6-amino group forms a bifurcated hydrogen bond network with the protein backbone: N6H₂ donates hydrogen bonds to the carbonyl oxygen of Cys 158 (2.85 Å) and the side chain carboxylate of Asp 158 (3.10 Å) [3]. Ab initio calculations indicate this group increases electron density at N5 and C6 by 18% and 12%, respectively, enhancing π-stacking with Phe 114 (3.6 Å interplanar distance) [2]. The amino group's orientation is critical – rotation beyond 20° disrupts both hydrogen bonds, explaining why 6-hydroxy analogues show 50-fold reduced affinity [5] [7].
Figure 1: Electrostatic Potential Map Highlighting Substituent Effects[Visualization would show:
Systematic comparison of structurally modified derivatives reveals profound structure-activity relationships. Removal of the 6-amino group (yielding the hypoxanthine analogue) reduces binding affinity 150-fold (Kᵢ = 15 μM vs 100 nM), attributed to loss of key hydrogen bonds and reduced aromaticity [9]. Extension at the 2-position demonstrates steric limitations: while 2-ethyl maintains potency (Kᵢ = 120 nM), 2-phenyl derivatives exhibit 40-fold reduction due to clashes with Phe 114 side chain [6] [9].
4-Substituted derivatives show divergent effects: 4-(2-phenylethyl) substitution (DB08267) accesses an adjacent hydrophobic pocket but induces a 0.8 Å backbone shift in residues 158–160, partially compromising hydrogen bonding at N3 [4] [6]. The 2-(methylamino)-4-(2-aminoethyl) derivative (PDB: 3GC5) demonstrates how cationic substituents can exploit electrostatic complementarity: its terminal ammonium group forms a salt bridge with Asp 280 (2.71 Å), achieving Kᵢ = 8.2 nM [6]. However, this comes at the cost of reduced membrane permeability (log P = -0.95 vs 0.28 for the 2-methyl analogue) [7].
Table 2: Inhibitory Activity of Structural Analogues Against Zymomonas mobilis TGT
Substituent Pattern | Kᵢ (nM) | ΔG (kcal/mol) | Key Structural Features |
---|---|---|---|
2-Methyl-6-amino (Parent compound) | 100 ± 12 | -9.8 | Optimal hydrophobic/electrostatic fit |
6-Deamino | 15,000 | -7.1 | Loss of H-bonds to Asp158/Cys158 |
2-Phenyl-6-amino | 4,100 | -7.9 | Steric clash with Phe114 |
4-(2-Phenylethyl)-6-amino | 320 | -9.2 | Accesses new pocket but induces backbone shift |
2-(MeNH)-4-(NH₂CH₂CH₂) | 8.2 | -11.4 | Salt bridge with Asp280; entropic penalty |
The conserved water network plays a crucial role in accommodating diverse substituents. While the 2-methyl derivative displaces three water molecules, 4-substituted analogues retain a conserved water-mediated hydrogen bond to Gln 203 [6] [9]. Molecular dynamics simulations reveal that derivatives without the 6-amino group enable formation of a 5-water cluster that partially compensates for lost protein-ligand interactions but increases complex flexibility (RMSF = 0.92 Å vs 0.42 Å for parent compound) [9]. These insights illuminate the delicate balance between hydrophobic substitution and maintenance of polar interaction networks in inhibitor design.
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